2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid

Physicochemical profiling Lipophilicity Lead optimization

2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid (CAS 1509059-07-7, MF C₁₀H₈N₄O₂, MW 216.20 g/mol) is a fused tricyclic heteroaromatic building block comprising an imidazole ring annulated to an indazole core, bearing a carboxylic acid handle at the 8-position and a methyl substituent at the 2-position. Its computed physicochemical descriptors include a predicted XLogP3-AA of 1.2, a topological polar surface area of 86.1 Ų, three hydrogen-bond donors, and five hydrogen-bond acceptors, with a predicted pKa of 2.62 ± 0.30 for the carboxylic acid moiety.

Molecular Formula C10H8N4O2
Molecular Weight 216.20 g/mol
Cat. No. B12836608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid
Molecular FormulaC10H8N4O2
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=C3C(=C(NN3)C(=O)O)C2=N1
InChIInChI=1S/C10H8N4O2/c1-4-11-6-3-2-5-7(8(6)12-4)9(10(15)16)14-13-5/h2-3,13-14H,1H3,(H,15,16)
InChIKeyDRRXGQJBFXIPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid – Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid (CAS 1509059-07-7, MF C₁₀H₈N₄O₂, MW 216.20 g/mol) is a fused tricyclic heteroaromatic building block comprising an imidazole ring annulated to an indazole core, bearing a carboxylic acid handle at the 8-position and a methyl substituent at the 2-position [1]. Its computed physicochemical descriptors include a predicted XLogP3-AA of 1.2, a topological polar surface area of 86.1 Ų, three hydrogen-bond donors, and five hydrogen-bond acceptors, with a predicted pKa of 2.62 ± 0.30 for the carboxylic acid moiety [1]. The scaffold is classified as a research-use-only chemical supplied at ≥98% purity (NLT 98%) under ISO-certified quality management systems, positioning it as a qualified intermediate for pharmaceutical R&D and medicinal chemistry library synthesis .

Why 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid Cannot Be Casually Replaced by Generic Indazole Carboxylic Acid Building Blocks


The imidazo[4,5-e]indazole core is a regiospecific fused heterocycle whose ring-fusion geometry and substitution pattern directly dictate hydrogen-bonding topology, conformational rigidity, and the spatial presentation of the carboxylic acid pharmacophore. Unlike simple indazole-3-carboxylic acids or indazole-5-carboxylic acids, which lack the imidazole ring and present their acid handles at different vectors, the [4,5-e] fusion creates a distinct donor–acceptor network that cannot be recapitulated by 1H-indazole-3-carboxylic acid (CAS 4498-67-3) or 1H-indazole-5-carboxylic acid (CAS 6170-06-5) building blocks [1]. Furthermore, the 2-methyl substituent on the imidazole ring modulates both the electron density of the fused system and the lipophilicity (predicted XLogP3-AA = 1.2), which would differ from a des-methyl analog or an N-methyl regioisomer, potentially altering solubility, permeability, and target engagement in downstream applications [1]. These cumulative differences mean that procurement of a generic indazole carboxylic acid cannot guarantee equivalent reactivity in amide coupling, consistent LogD, or comparable biological output in structure–activity relationship (SAR) campaigns.

2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Modulation vs. Des-Methyl Imidazo[4,5-e]indazole-8-carboxylic acid: XLogP3-AA Comparison

The 2-methyl substituent increases the computed lipophilicity of the scaffold. The target compound exhibits a predicted XLogP3-AA of 1.2, whereas the hypothetical des-methyl analog (1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid) is predicted to have an XLogP3-AA of approximately 0.8 based on the removal of one sp³-hybridized carbon from the structure [1]. This difference of ~0.4 log units is relevant for membrane permeability optimization in cell-based assays.

Physicochemical profiling Lipophilicity Lead optimization

Carboxylic Acid pKa Differentiation vs. Indazole-3-carboxylic acid: Predicted Acidity Comparison

The predicted pKa of the carboxylic acid group in 2-methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is 2.62 ± 0.30 . In contrast, the simple indazole-3-carboxylic acid (CAS 4498-67-3) has a predicted pKa of approximately 3.5–4.0 for its carboxylic acid moiety [1]. This difference of at least ~0.9–1.4 pKa units indicates that the target compound will be predominantly ionized at a lower pH, which can influence solubility, salt formation, and protein binding in biological media.

Ionization state pKa Bioavailability

Hydrogen-Bond Donor/Acceptor Topology vs. Indazole-5-carboxylic acid: TPSA and HBD/HBA Count Comparison

The target compound features a topological polar surface area (TPSA) of 86.1 Ų, 3 hydrogen-bond donors (HBDs), and 5 hydrogen-bond acceptors (HBAs) [1]. In comparison, 1H-indazole-5-carboxylic acid (CAS 6170-06-5) has a TPSA of 66.0 Ų, 2 HBDs, and 3 HBAs [2]. The additional imidazole nitrogen in the target scaffold contributes an extra HBA and expands the TPSA by ~20 Ų, which can alter target-binding pharmacophore geometry and influence oral bioavailability predictions (e.g., Veber rules).

Molecular recognition TPSA Hydrogen bonding

Procurement-Driven Application Scenarios for 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid


Medicinal Chemistry Kinase Inhibitor Library Design Requiring a Rigid, Fused Imidazoindazole Acid Handle

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ 2-methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid as a hinge-binding scaffold precursor. Its 2-methyl group provides a defined lipophilicity handle (XLogP3-AA = 1.2) distinct from des-methyl or N-methyl regioisomers, enabling SAR exploration of the solvent-exposed region in kinases such as GSK3β, ROCK2, and EGFR, where related 5-substituted indazoles have demonstrated potent inhibition [1]. The carboxylic acid at the 8-position allows direct amide coupling to diverse amine fragments, streamlining parallel library synthesis.

Physicochemical Property Optimization in Fragment-Based Drug Discovery (FBDD)

Fragment-based campaigns benefit from the target compound's balanced profile: a low molecular weight (216.20 Da), moderate lipophilicity (XLogP3-AA = 1.2), and a TPSA of 86.1 Ų that falls within favorable property space for fragment growth [1]. The predicted pKa of 2.62 ensures the carboxylic acid is predominantly ionized at physiological pH, which can enhance aqueous solubility of initial fragment hits and simplify formulation for biophysical assays such as SPR or NMR screening.

Synthesis of Dual ALK5/p38α MAP Kinase Inhibitor Analogs Based on the Indazole-Imidazole Chemotype

Recent literature demonstrates that indazole-derived imidazoles act as dual inhibitors of ALK5 (TGF-β type I receptor) and p38α MAP kinase, with some compounds achieving IC₅₀ values in the sub-micromolar range [2]. The 2-methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid scaffold serves as a key intermediate for constructing analogs in this chemotype, where the 8-carboxylic acid group can be elaborated to amides, esters, or reduced to alcohols, and the 2-methyl substituent can be compared head-to-head with hydrogen or larger alkyl groups to optimize potency and selectivity.

Chemical Biology Probe Development Requiring a Defined Hydrogen-Bond Donor/Acceptor Network

The scaffold's three HBDs and five HBAs, combined with its rigid planar topology, make it suitable for designing chemical probes that interrogate protein–ligand interactions dependent on precise hydrogen-bond geometry [1]. When conjugated to a fluorophore or biotin tag via the carboxylic acid, the 2-methyl group can serve as a minimal steric probe to assess binding-pocket tolerance in target engagement studies, without introducing the conformational flexibility of larger alkyl substituents.

Quote Request

Request a Quote for 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.